molecular formula C8H12ClNO B084288 O-Phenethylhydroxylamine hydrochloride CAS No. 13571-04-5

O-Phenethylhydroxylamine hydrochloride

Cat. No.: B084288
CAS No.: 13571-04-5
M. Wt: 173.64 g/mol
InChI Key: MUPSJLRUCGYRTR-UHFFFAOYSA-N
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Description

O-Phenethylhydroxylamine hydrochloride is a chemical compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 g/mol . It is a white crystalline powder that is soluble in water and other polar solvents. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of O-Phenethylhydroxylamine hydrochloride can be achieved through several methods. One common method involves the reaction of phenethylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .

Industrial production methods often involve the use of more efficient and scalable processes. For example, one method involves the alkylation of hydroxylamine with phenethyl chloride, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

O-Phenethylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of O-Phenethylhydroxylamine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This compound can also inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .

Comparison with Similar Compounds

O-Phenethylhydroxylamine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.

Biological Activity

O-Phenethylhydroxylamine hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9_9H12_12ClN2_2O
  • Molecular Weight : 202.65 g/mol

The compound features a hydroxylamine functional group, which is known for its reactivity and ability to form stable complexes with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a significant role in immune regulation and tumor progression. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, an essential amino acid for T-cell function .
  • Antioxidant Properties : this compound has demonstrated antioxidant activity, potentially mitigating oxidative stress in cellular environments. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of hydroxylamines, including this compound, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective bacterial growth inhibition at relatively low concentrations .

Table 1: Biological Activity Summary

Activity Type Description Reference
IDO1 InhibitionPotent inhibitor with sub-micromolar IC50 values, enhancing anti-tumor immunity
Antioxidant ActivityExhibits significant scavenging activity against DPPH radicals
Antimicrobial ActivityEffective against Staphylococcus aureus and Bacillus anthracis

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • IDO1 Inhibition Study : A study demonstrated that this compound significantly inhibited IDO1 activity in vitro, with an IC50 value comparable to other known inhibitors. This inhibition was associated with enhanced T-cell proliferation in co-culture assays .
  • Antioxidant Efficacy : In a model assessing oxidative stress, this compound was shown to reduce lipid peroxidation levels significantly, indicating its potential as a neuroprotective agent against oxidative damage in neuronal cells .
  • Antimicrobial Effectiveness : A study reported that this compound exhibited notable antimicrobial activity against various pathogens, suggesting its potential application in treating bacterial infections. The compound's MIC was lower than that of traditional antibiotics in some cases, highlighting its therapeutic promise .

Properties

IUPAC Name

O-(2-phenylethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPSJLRUCGYRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159501
Record name Hydroxylamine, O-phenethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13571-04-5
Record name Hydroxylamine, O-phenethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013571045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-phenethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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